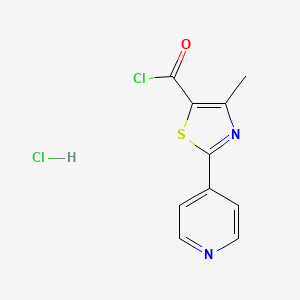
2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid
Vue d'ensemble
Description
2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid, also known as TFPB, is a chemical compound that has been widely used in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool in many different fields of study. In We will also list future directions for research on TFPB.
Applications De Recherche Scientifique
Catalysis and Synthesis
- Transfer Hydrogenation : A study demonstrated the use of water-soluble half-sandwich complexes with carboxylic acid groups near the metal on a (phenylthio)methyl-2-pyridine scaffold for catalytic transfer hydrogenation of carbonyl compounds in water, utilizing glycerol as a hydrogen donor. This represents an innovative approach in catalysis, particularly for transfer hydrogenation in an aqueous environment (Prakash et al., 2014).
Photophysical Properties and Coordination Polymers
- Lanthanide-based Coordination Polymers : The synthesis and characterization of lanthanide coordination compounds using aromatic carboxylic acids have been reported. These compounds exhibit interesting photophysical properties and are examples of how the structural components of 2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid derivatives can be utilized in the development of coordination polymers with potential applications in materials science (Sivakumar et al., 2011).
Supramolecular Chemistry
- Hydrogen-bonded Co-crystal Structures : Research on the structural landscape of 1 : 1 cocrystals of benzoic acid and isonicotinamide highlights the use of acid-pyridine heterosynthon as a molecular module, demonstrating the role of 2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid derivatives in probing structural landscapes through hydrogen bonding (Dubey & Desiraju, 2014).
Corrosion Inhibition
- Corrosion Resistance : Derivatives of benzoic acid, including those with pyridine moieties, have been evaluated as corrosion inhibitors for mild steel in acidic media. The incorporation of these derivatives demonstrates their potential application in corrosion resistance, offering insights into the development of more effective corrosion inhibitors (El Hajjaji et al., 2018).
Electronic and Optical Materials
- Fluorinated Supramolecular Liquid Crystals : The study of fluorinated benzoic acid–pyridine supramolecular liquid crystals versus their non-fluorinated analogues showcases the influence of fluorination on the thermal and phase behavior of liquid crystals. This research underscores the potential of using fluorinated derivatives in the design of new materials with enhanced thermal stability and mesomorphic properties (Liu et al., 2013).
Propriétés
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)8-5-6-11(17-7-8)9-3-1-2-4-10(9)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFKKYURCNXUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627961 | |
| Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid | |
CAS RN |
339538-61-3 | |
| Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


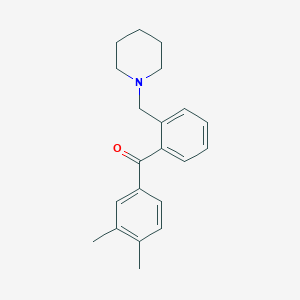

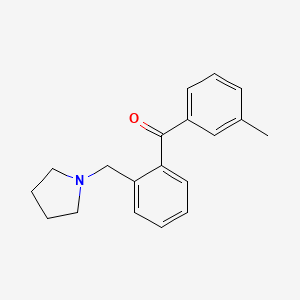

![2,3-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613372.png)

![Ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1613377.png)
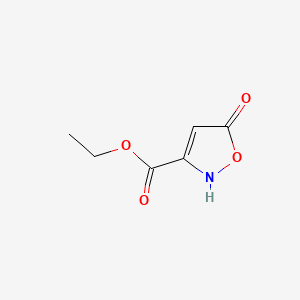
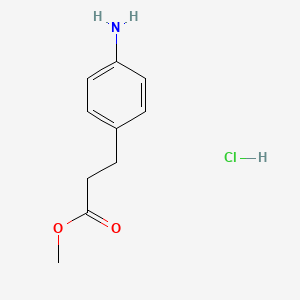
![N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine](/img/structure/B1613384.png)
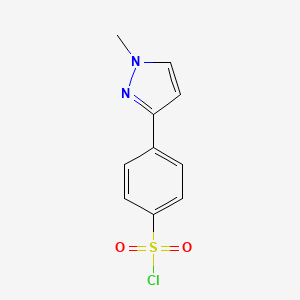
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;dihydrochloride](/img/structure/B1613387.png)
